Tetrafluorosuccinyl fluoride

Vue d'ensemble

Description

Tetrafluorosuccinyl fluoride is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related fluoride-containing compounds and their synthesis, which can be informative for understanding the broader context of fluorinated compounds. For instance, transition-metal tetrafluoroborates are mentioned as precursors for the synthesis of various fluoride-containing coordination compounds . Additionally, tetrafluoroborate ions are used as promoters in the sol-gel synthesis of mesoporous silica, indicating their utility in materials science . The cationic rhodium(I) tetrafluoroborate is used as a catalyst for the carbofluorination of alkenes, demonstrating the reactivity of such compounds . Lastly, the electrocoagulation of tetrafluoroborate ions is studied for environmental remediation purposes .

Synthesis Analysis

The synthesis of fluoride-containing compounds can be complex and varied. The papers suggest that transition-metal tetrafluoroborates can decompose in the presence of ligands to yield a range of coordination compounds with different stoichiometries and structures, depending on the metal, ligand, and solvent system used . The sol-gel synthesis of mesoporous silica using tetrafluoroborate ions as a promoter is another example of how fluoride ions can be incorporated into materials through a controlled synthetic process . The catalytic activity of cationic rhodium(I) tetrafluoroborate in the carbofluorination of alkenes via acyl fluoride C-F bond activation is a specific example of a synthetic application of fluoride compounds .

Molecular Structure Analysis

The molecular structure of fluoride compounds can significantly influence their reactivity and properties. For example, the formation of coordination compounds with various stoichiometries such as ML4F2, M2F2(ligand)n(anion)2, and others, indicates the versatility of fluoride ions in creating complex structures . The site-selective growth of mesoporous silica facilitated by BF4- ions suggests that the molecular structure of fluoride compounds can be tailored to achieve specific material characteristics .

Chemical Reactions Analysis

Fluoride compounds are involved in a variety of chemical reactions. The cationic rhodium(I) tetrafluoroborate catalyzed carbofluorination of alkenes is a reaction that showcases the ability of fluoride compounds to form and cleave C-F bonds in a controlled manner, which is crucial for the synthesis of alkyl fluoride derivatives . The decomposition and electrocoagulation of BF4- using aluminum electrodes demonstrate the reactivity of fluoride compounds in environmental processes, where they can form complexes and be removed from aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoride compounds are influenced by their molecular structure and the environment in which they are placed. The stability of mesoporous silica synthesized with BF4- as a promoter, both thermally and hydrothermally, highlights the impact of fluoride on the material's properties . The electrocoagulation study shows that the removal efficiency of BF4- and derived boron and fluoride ions is affected by variables such as pH, initial concentration, current density, and electrolyte type, which are all related to the physical and chemical properties of the system .

Applications De Recherche Scientifique

Radiofluorination of Non-Activated Aromatics : Fluorine-18, an isotope used in radiopharmaceuticals for PET imaging, is typically incorporated into molecules through nucleophilic aromatic substitution. A novel methodology involving spirocyclic hypervalent iodine(III) complexes enables efficient radiofluorination of a diverse range of non-activated functionalized arenes and heteroarenes. This approach has expanded the range of potential (18)F-labelled compounds for imaging applications (Rotstein et al., 2014).

Fluoride in Dental Health : Fluoride, particularly in forms like titanium tetrafluoride, is widely used in dentistry for its protective effects against dental erosion. Studies have evaluated the effectiveness of various fluoride treatments, including titanium tetrafluoride and amine fluoride, in preventing dental erosion and enhancing the remineralization of dental hard tissue (Vieira et al., 2006).

C-F Bond Activation in Organic Synthesis : The unique properties of fluorine atoms have led to their incorporation in a variety of pharmaceutical and agrochemical compounds. Research in this area focuses on the development of methods for selective defluorination of aliphatic fluorides and cross-coupling with aryl fluorides (Amii & Uneyama, 2009).

Applications in Energy Storage and Conversion : Fluorides, like iron(III) fluoride, are gaining attention in energy storage and conversion, particularly in Li-ion technology. Transition metal fluorides, through reaction with lithium, can potentially enhance the energy stored in commercial cells (Conte & Pinna, 2014).

Environmental Applications : In environmental engineering, fluorine compounds like tetrafluoroethylene are used in various applications, though they also pose challenges, such as in the case of acute lung injury caused by inhalation (Lee et al., 2007).

Electrochemical Systems for Fluorination : Recent advances in electrochemical systems have made significant contributions to the selective fluorination of organic compounds, an important aspect in the synthesis of organofluorine compounds used in various industries (Fuchigami & Inagi, 2020).

Propriétés

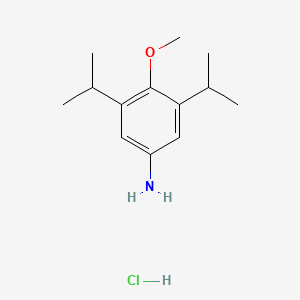

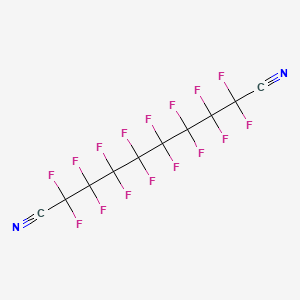

IUPAC Name |

2,2,3,3-tetrafluorobutanedioyl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6O2/c5-1(11)3(7,8)4(9,10)2(6)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNURRSZDMIXZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(=O)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380213 | |

| Record name | Tetrafluorosuccinyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrafluorosuccinyl fluoride | |

CAS RN |

679-13-0 | |

| Record name | Tetrafluorosuccinyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 679-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

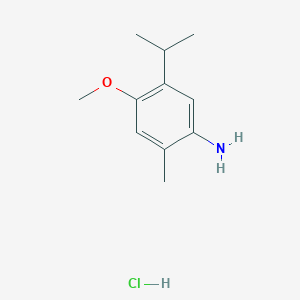

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)

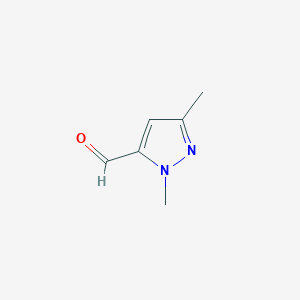

![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)